molecular formula C7H7FN2O2 B7862543 3-fluoro-N-methyl-2-nitroaniline

3-fluoro-N-methyl-2-nitroaniline

Cat. No.: B7862543
M. Wt: 170.14 g/mol
InChI Key: JBYOOHVCUSDDCE-UHFFFAOYSA-N
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Description

3-Fluoro-N-methyl-2-nitroaniline is an aromatic amine compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 3-fluoroaniline followed by methylation. The nitration step involves treating 3-fluoroaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide, catalysts like palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 3-fluoro-N-methyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 3-fluoro-N-methyl-2-nitrobenzoic acid.

Scientific Research Applications

3-Fluoro-N-methyl-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-2-nitroaniline depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The methyl group can affect the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved in its action are determined by the specific application and the chemical environment.

Comparison with Similar Compounds

  • 3-Fluoro-2-nitroaniline
  • 4-Fluoro-2-nitroaniline
  • 3-Fluoro-N-methyl-4-nitroaniline

Comparison: 3-Fluoro-N-methyl-2-nitroaniline is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the aniline ring. This unique arrangement can result in different reactivity and properties compared to similar compounds. For example, the presence of the methyl group can enhance the compound’s lipophilicity, while the fluorine atom can increase its stability and resistance to metabolic degradation.

Properties

IUPAC Name

3-fluoro-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYOOHVCUSDDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Reaction of 2.0 g (2.6 mmol) 2,6-difluoro-nitrobenzene with a 2 molar solution of methylamine in THF analogously to the process for preparing Intermediate 10a. Red solid. Yield: 1.8 g (86%); mass spectroscopy: [M+H]+=171.
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2 g
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reactant
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solution
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Synthesis routes and methods II

Procedure details

A methanol solution of 40% methyl amine (12.2 mL, 119 mmol) was added dropwise to a methanol solution (39.5 mL) of 2,6-difluoronitrobenzene (7.90 g, 49.7 mmol) under ice cooling, and the mixture was stirred at the same temperature for 0.5 hours, and then stirred at room temperature for 3 hours. The reaction solution was poured into ice water, and precipitated crystals were collected by filtration and washed with water. The resulting crystals were dried at 50° C., thereby obtaining 7.84 g of a red, powdery target compound (yield: 93%).
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ice water
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39.5 mL
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Yield
93%

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